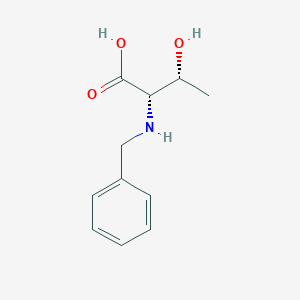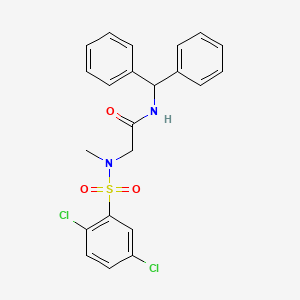
3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one: is a chemical compound belonging to the class of isoindolin-1-ones These compounds are characterized by an isoindoline nucleus with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one can be achieved through several methods. One common approach involves the [3+2] annulation of aromatic ketimines with alkynes via C–H activation. This reaction is typically catalyzed by a cationic iridium complex in the presence of a chiral ligand such as ®-binap. The reaction conditions often include the use of chlorobenzene as a solvent and a temperature of around 80°C .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding phthalimides.
Reduction: Reduction reactions can convert the compound into various reduced forms, although specific conditions and reagents for such reactions are less commonly reported.
Substitution: The hydroxy and methoxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Nickel peroxide, pyridinium chlorochromate, iodoxybenzoic acid.
Reduction: Specific reagents are less commonly reported.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products:
Oxidation: Phthalimides.
Reduction: Reduced isoindolin-1-one derivatives.
Substitution: Substituted isoindolin-1-one derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one is used as a building block in the synthesis of various complex organic molecules.
Biology and Medicine: The compound and its derivatives have shown potential in pharmaceutical research. They are investigated for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymer additives. Its chemical stability and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
3-Hydroxy-3-phenylisoindolin-1-one: This compound lacks the methoxy group present in 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one, leading to different chemical properties and reactivity.
2-Isopropyl-3-hydroxy-3-phenylisoindolin-1-one: The presence of an isopropyl group instead of a methoxy group results in variations in steric and electronic effects.
Uniqueness: The presence of both hydroxy and methoxy groups in this compound imparts unique chemical properties, such as increased solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
3-hydroxy-2-methoxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C15H13NO3/c1-19-16-14(17)12-9-5-6-10-13(12)15(16,18)11-7-3-2-4-8-11/h2-10,18H,1H3 |
Clave InChI |
OYSWBFICDDEEPO-UHFFFAOYSA-N |
SMILES canónico |
CON1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


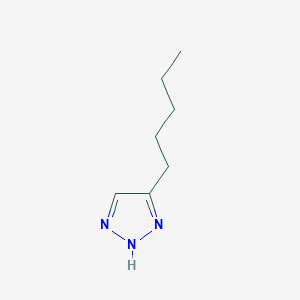
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)

![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
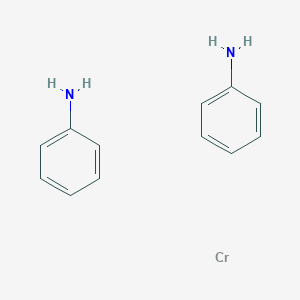
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
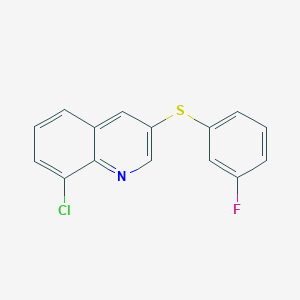
![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)
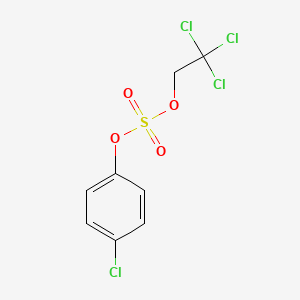
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)

